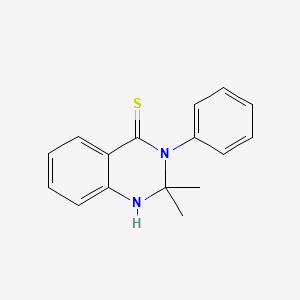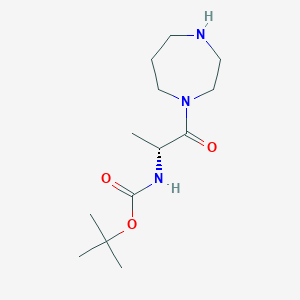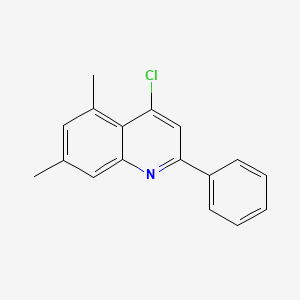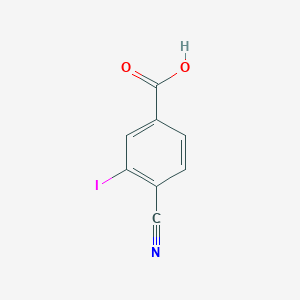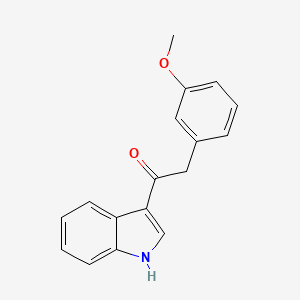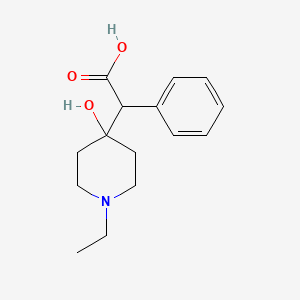
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethyl group and a hydroxyl group, along with a phenylacetic acid moiety. Its structural complexity allows it to participate in a variety of chemical reactions, making it valuable for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid typically involves multi-step organic reactions. One common approach is the alkylation of piperidine with ethyl halides, followed by hydroxylation to introduce the hydroxyl group at the 4-position. The phenylacetic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where benzene is acylated with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for alkylation and hydroxylation steps, as well as continuous flow reactors for the Friedel-Crafts acylation. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylacetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group on the piperidine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(1-Ethyl-4-oxopiperidin-4-yl)-2-phenylacetic acid.
Reduction: Formation of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylethanol.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. The hydroxyl group and the phenylacetic acid moiety can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The piperidine ring can also interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid
- 2-(1-Ethyl-4-aminopiperidin-4-yl)-2-phenylacetic acid
- 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-benzylacetic acid
Uniqueness
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl group and the phenylacetic acid moiety allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
5449-34-3 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
2-(1-ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-16-10-8-15(19,9-11-16)13(14(17)18)12-6-4-3-5-7-12/h3-7,13,19H,2,8-11H2,1H3,(H,17,18) |
Clave InChI |
GSYPREKFRGJLNT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)


